molecular formula C10H11Cl2NO B1346349 3-Chloro-n-(3-chloro-4-methylphenyl)propanamide CAS No. 51318-77-5

3-Chloro-n-(3-chloro-4-methylphenyl)propanamide

Cat. No.: B1346349
CAS No.: 51318-77-5
M. Wt: 232.1 g/mol
InChI Key: AYHNLFKWLFKEDB-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-chloro-4-methylphenyl)propanamide (CAS: 103038-68-2) is a halogenated amide compound with the molecular formula C₁₀H₁₁Cl₂NO and a molecular weight of 232.11 g/mol. Its structure features a propanamide backbone substituted with chlorine at the third carbon and a 3-chloro-4-methylphenyl group on the amide nitrogen. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, leveraging its reactivity for modifications in drug discovery and organic synthesis .

Properties

IUPAC Name

3-chloro-N-(3-chloro-4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHNLFKWLFKEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284884
Record name 3-chloro-n-(3-chloro-4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51318-77-5
Record name 3-chloro-n-(3-chloro-4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-n-(3-chloro-4-methylphenyl)propanamide typically involves the reaction of 3-chloro-4-methylphenylamine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-n-(3-chloro-4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions at room temperature.

Major Products

    Substitution: Formation of substituted amides or thioamides.

    Reduction: Formation of 3-chloro-n-(3-chloro-4-methylphenyl)propanamine.

    Oxidation: Formation of 3-chloro-n-(3-chloro-4-methylphenyl)propanoic acid.

Scientific Research Applications

Scientific Research Applications

3-Chloro-n-(3-chloro-4-methylphenyl)propanamide serves various purposes in scientific research:

  • Chemistry It is used as an intermediate in synthesizing complex organic molecules.
  • Biology It is investigated for potential biological activities, such as antimicrobial or anticancer properties.
  • Medicine It is explored as a potential lead compound for developing new pharmaceuticals.
  • Industry It is utilized in producing specialty chemicals and materials.

The biological activity of this compound is mainly due to its interaction with specific molecular targets within cells. The presence of chlorine atoms enhances its reactivity and ability to form hydrogen bonds with biological macromolecules, influencing cellular signaling pathways and gene expression.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, demonstrating potential as an antibacterial agent. For instance, compounds similar to this compound displayed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain tested.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli25
Pseudomonas aeruginosa50

Anticancer Properties

In cancer research, the compound has been evaluated for its cytotoxic effects on several cancer cell lines. A study assessed its impact on human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The results indicated that the compound induced apoptosis in these cells, leading to reduced cell viability. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for PC-3 cells after 72 hours of treatment.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Treatment Duration (hours)
MCF-71572
PC-32072

Case Studies

  • Case Study on Anticancer Activity: A study published in Cancer Research demonstrated that treatment with this compound led to significant apoptosis in breast cancer cells through the activation of caspase pathways. The researchers observed morphological changes indicative of apoptosis and confirmed these findings through flow cytometry analysis.
  • Antimicrobial Efficacy: An investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics, especially where antibiotic resistance is a growing concern.

Mechanism of Action

The mechanism of action of 3-Chloro-n-(3-chloro-4-methylphenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the amide group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Positional Isomers and Substituted Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications References
3-Chloro-N-(3-chloro-4-methylphenyl)propanamide C₁₀H₁₁Cl₂NO 232.11 - 3-Cl on propanamide
- 3-Cl,4-Me on phenyl
Intermediate in bioactive compound synthesis
2-Chloro-N-(3-chloro-4-methylphenyl)propanamide C₁₀H₁₁Cl₂NO 232.11 - 2-Cl on propanamide
- 3-Cl,4-Me on phenyl
Structural isomer; altered reactivity due to Cl position
3-Chloro-N-(4-methoxyphenyl)propanamide C₁₀H₁₁Cl₂NO₂ 248.10 - 3-Cl on propanamide
- 4-OMe on phenyl
Enhanced polarity due to OMe; solid-state hydrogen bonding observed in crystallography
3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide C₁₀H₁₀Cl₂FNO 250.06 - 3-Cl on propanamide
- 3-Cl,4-F on phenyl
Increased electronegativity from F; potential for stronger bioactivity
3-Chloro-N-(4-methylphenyl)propanamide C₁₀H₁₂ClNO 197.66 - 3-Cl on propanamide
- 4-Me on phenyl
Simpler structure; used in ligand synthesis and coordination chemistry

Structural and Functional Analysis

Position of Chlorine on Propanamide Chain :

  • The 3-chloro substitution (target compound) vs. 2-chloro (isomer) alters electronic distribution and steric effects. For example, the 3-chloro position may enhance electrophilicity at the amide carbonyl, favoring nucleophilic substitution reactions .

Substituents on the Phenyl Ring: Methyl (Me) vs. Methoxy (OMe): The methyl group in the target compound provides steric bulk and lipophilicity, while methoxy in analogs increases polarity and hydrogen-bonding capacity, as seen in crystallographic studies .

Crystallographic and Solid-State Behavior :

  • The 3-Chloro-N-(4-methoxyphenyl)propanamide crystal structure reveals classical N–H···O hydrogen bonds and C–H···O interactions, forming chains along the crystallographic axis. This contrasts with the target compound’s packing, where methyl groups may prioritize van der Waals interactions over hydrogen bonding .

Biological and Synthetic Relevance: Propanamide derivatives, including the target compound, are explored for anticonvulsant activity due to their ability to modulate neuronal membrane permeability . Chlorinated analogs like 2-((3-Chloro-4-methoxyphenyl)amino)-N-(prop-2-yn-1-yl)propanamide (CAS: 1132809-00-7) demonstrate versatility in click chemistry and ligand design, highlighting the role of substituents in synthetic utility .

Biological Activity

3-Chloro-n-(3-chloro-4-methylphenyl)propanamide is a compound that has garnered interest in various fields of biological and medicinal research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound, with the molecular formula C10H12Cl2N, features two chlorine atoms and a propanamide group attached to a 4-methylphenyl moiety. Its structure can be represented as follows:

Structural Formula ClC6H4C(=O)NC3H7\text{Structural Formula }\quad \text{Cl}-\text{C}_6\text{H}_4-\text{C}(=O)-\text{N}-\text{C}_3\text{H}_7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the chloro groups enhances its reactivity and ability to form hydrogen bonds with biological macromolecules, which can influence cellular signaling pathways and gene expression.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, demonstrating potential as an antibacterial agent. For instance, a study reported that compounds similar to this compound displayed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain tested .

Anticancer Properties

In cancer research, the compound has been evaluated for its cytotoxic effects on several cancer cell lines. A notable study assessed its impact on human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The results indicated that the compound induced apoptosis in these cells, leading to reduced cell viability. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for PC-3 cells after 72 hours of treatment .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli25
Pseudomonas aeruginosa50

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Treatment Duration (hours)
MCF-71572
PC-32072

Case Studies

  • Case Study on Anticancer Activity : A study published in Cancer Research demonstrated that treatment with this compound led to significant apoptosis in breast cancer cells through the activation of caspase pathways. The researchers observed morphological changes indicative of apoptosis and confirmed these findings through flow cytometry analysis.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .

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